Dimethomorph-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

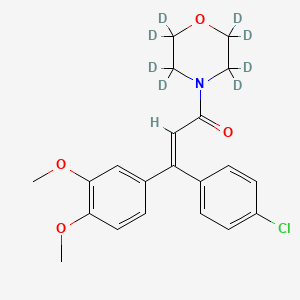

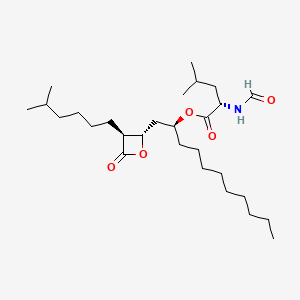

Dimethomorph-d8 is the deuterium labeled Dimethomorph . It is a fungicide that belongs to the group of sterol biosynthesis inhibitors . It can inhibit fungal cell wall formation and also inhibits androgen receptor (AR) activity in MDA-kb2 cells with an IC20 of 0.263 μM .

Synthesis Analysis

The synthesis of Dimethomorph involves treating 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials and a copper and vanadium compound catalyst as an alkaline catalyst . This method enables the synthesis yield to reach above 93% .

Molecular Structure Analysis

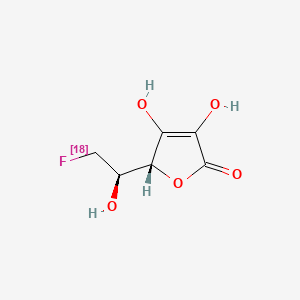

The molecular formula of Dimethomorph-d8 is C21H22ClNO4 . The molecular weight is 395.9 g/mol . The IUPAC name is (E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one .

Chemical Reactions Analysis

Dimethomorph is known to degrade rapidly in certain conditions . For instance, in taro fields, the residues of Dimethomorph were found to be below the limit of quantification within 14 days post-application . The final residue levels of Dimethomorph in taro were lower than 0.066 mg kg−1 28 days post-application .

Physical And Chemical Properties Analysis

The molecular weight of Dimethomorph-d8 is 395.9 g/mol . It has a computed XLogP3-AA value of 3.9 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 395.1739498 g/mol . The topological polar surface area is 48 Ų . It has a heavy atom count of 27 .

作用機序

Target of Action

Dimethomorph-d8 is a fungicide that primarily targets oomycete fungi . It belongs to the group of sterol biosynthesis inhibitors . The primary target of Dimethomorph-d8 is the sterol (ergosterol) synthesis and the fungal cell wall formation . It also inhibits androgen receptor (AR) activity in MDA-kb2 cells .

Mode of Action

Dimethomorph-d8 operates by inhibiting the synthesis of sterol, specifically ergosterol . Ergosterol is a critical component of fungal cell membranes. By inhibiting its synthesis, Dimethomorph-d8 disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, it inhibits the formation of the fungal cell wall , further compromising the survival of the fungus.

Biochemical Pathways

The primary biochemical pathway affected by Dimethomorph-d8 is the sterol biosynthesis pathway . By inhibiting the synthesis of ergosterol, Dimethomorph-d8 disrupts the normal functioning of this pathway, leading to the death of the fungus. The downstream effects include the disruption of cell membrane integrity and the inhibition of cell wall formation .

Pharmacokinetics

Dimethomorph-d8 is readily absorbed, rapidly metabolized, and efficiently eliminated from the body . The biological half-life of Dimethomorph in rats was found to be approximately three hours for males and six hours for females following low-dose treatment, while high-dose treatment resulted in a half-life of 11 hours for males and about 6 hours for females .

Result of Action

The primary result of Dimethomorph-d8’s action is the death of the targeted fungi. By inhibiting sterol synthesis and disrupting cell wall formation, Dimethomorph-d8 causes the fungal cells to lose their structural integrity and eventually die . This makes it an effective fungicide for controlling diseases caused by oomycete fungi .

Action Environment

The action of Dimethomorph-d8 can be influenced by environmental factors. For instance, its persistence in soil and water systems can affect its efficacy . It has a low aqueous solubility and a low volatility, which may contribute to its moderate persistence in both soil and water systems . It is also worth noting that Dimethomorph-d8 is used in various environments, including on potatoes, grapes, and other vegetables, where it effectively controls downy mildews, late blights, crown and root rots .

Safety and Hazards

Dimethomorph is classified as Acute Tox. 5 (oral), Repr. 2 (fertility), Repr. 2 (unborn child), Aquatic Acute 3, and Aquatic Chronic 2 according to UN GHS criteria . It may be harmful if swallowed and is suspected of damaging fertility and the unborn child . It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBTYORWCCMPQP-RLTCFVBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C(=O)/C=C(\C2=CC=C(C=C2)Cl)/C3=CC(=C(C=C3)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)